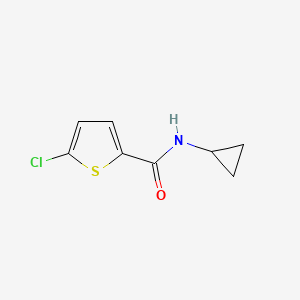
N-cyclopropyl-3-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-phenylthiophene-2-carboxamide, also known as CP-544326, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of heterocyclic compounds and has a unique structure that allows it to interact with specific biological targets.
Mécanisme D'action
N-cyclopropyl-3-phenylthiophene-2-carboxamide acts as a selective antagonist of the cannabinoid CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in the activity of the receptor and a decrease in the effects mediated by the receptor.
Biochemical and Physiological Effects:
N-cyclopropyl-3-phenylthiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce pain in animal models of neuropathic pain. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-3-phenylthiophene-2-carboxamide is its high affinity for the cannabinoid CB1 receptor, which allows for selective targeting of this receptor. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation of N-cyclopropyl-3-phenylthiophene-2-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-cyclopropyl-3-phenylthiophene-2-carboxamide. One potential area of investigation is its potential use in the treatment of obesity and related metabolic disorders. Additionally, further studies are needed to determine its potential use in the treatment of pain and inflammation. Finally, there may be potential applications for N-cyclopropyl-3-phenylthiophene-2-carboxamide in the treatment of psychiatric disorders such as depression and anxiety.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-phenylthiophene-2-carboxamide involves the reaction of 3-phenylthiophene-2-carboxylic acid with cyclopropylamine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
N-cyclopropyl-3-phenylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood. N-cyclopropyl-3-phenylthiophene-2-carboxamide has been investigated for its potential use in the treatment of obesity, pain, and depression. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-cyclopropyl-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(15-11-6-7-11)13-12(8-9-17-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZAXFNDZUPKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)

![N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533489.png)

![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)
![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)


![N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7533543.png)

